D-Glucosamine-2-N,6-O-disulphatedisodiumsalt
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Overview
Description
D-Glucosamine-2-N,6-O-disulphatedisodiumsalt is a biochemical compound with the molecular formula C₆H₁₁NO₁₁S₂•2Na and a molecular weight of 383.26 g/mol . It is a disodium salt derivative of D-glucosamine, a naturally occurring amino sugar. This compound is primarily used in proteomics research and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucosamine-2-N,6-O-disulphatedisodiumsalt involves the sulfonation of D-glucosamine. The process typically includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-glucosamine are protected using suitable protecting groups to prevent unwanted reactions.
Sulfonation: The protected D-glucosamine is then subjected to sulfonation using reagents such as sulfur trioxide-pyridine complex or chlorosulfonic acid under controlled conditions.
Deprotection: The protecting groups are removed to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Sulfonation: Large quantities of D-glucosamine are sulfonated using industrial-grade sulfonating agents.
Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
D-Glucosamine-2-N,6-O-disulphatedisodiumsalt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where the sulfonate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.
Reduction: Sodium borohydride; aqueous or alcoholic solvents; room temperature.
Substitution: Various nucleophiles; organic solvents; room temperature to reflux conditions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the sulfonate groups.
Scientific Research Applications
D-Glucosamine-2-N,6-O-disulphatedisodiumsalt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies related to cell signaling, glycosylation, and carbohydrate metabolism.
Medicine: Investigated for its potential therapeutic effects in treating conditions such as osteoarthritis and inflammatory diseases.
Industry: Utilized in the production of pharmaceuticals, nutraceuticals, and cosmetic products.
Mechanism of Action
The mechanism of action of D-Glucosamine-2-N,6-O-disulphatedisodiumsalt involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, including:
Enzyme Inhibition: Inhibits enzymes involved in carbohydrate metabolism and glycosylation.
Receptor Binding: Binds to specific receptors on cell surfaces, influencing cell signaling and communication.
Anti-inflammatory Effects: Reduces inflammation by modulating the activity of inflammatory mediators and pathways.
Comparison with Similar Compounds
D-Glucosamine-2-N,6-O-disulphatedisodiumsalt is unique compared to other similar compounds due to its specific sulfonation pattern. Similar compounds include:
D-Glucosamine-6-O-sulfate: A monosulfated derivative with different biological activities.
N-Acetyl-D-glucosamine: A naturally occurring amino sugar with distinct properties and applications.
Chondroitin sulfate: A sulfated glycosaminoglycan with applications in joint health and cartilage repair.
This compound stands out due to its dual sulfonation, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
disodium;[2,3,4-trihydroxy-6-oxo-5-(sulfonatooxyamino)hexoxy] sulfate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO13S2.2Na/c8-1-3(7-19-21(12,13)14)5(10)6(11)4(9)2-18-20-22(15,16)17;;/h1,3-7,9-11H,2H2,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPBRTFPOPGQHV-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)NOS(=O)(=O)[O-])O)O)O)OOS(=O)(=O)[O-].[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NNa2O13S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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